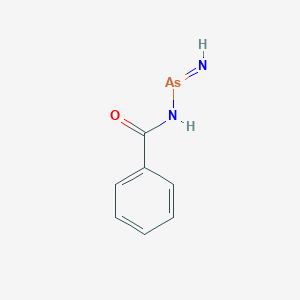
N-iminoarsanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-iminoarsanylbenzamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-iminoarsanylbenzamide typically involves the reaction of arsenic trichloride with benzamide in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and hydrolysis of the arsenic compounds. The general synthetic route can be summarized as follows:
Starting Materials: Arsenic trichloride (AsCl₃) and benzamide (C₆H₅CONH₂).
Reaction: The reaction is carried out in an aprotic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the toxicity and handling challenges associated with arsenic compounds. scaling up the reaction would involve similar principles, with additional safety measures and equipment to handle larger quantities of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
N-iminoarsanylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the imino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species and amines.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-iminoarsanylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of N-iminoarsanylbenzamide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-based compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis (sleeping sickness).
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
N-iminoarsanylbenzamide is unique due to its specific structure, which combines the properties of an imino group and a benzamide moiety with an arsenic atom
Propriétés
Formule moléculaire |
C7H7AsN2O |
|---|---|
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
N-iminoarsanylbenzamide |
InChI |
InChI=1S/C7H7AsN2O/c9-8-10-7(11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
Clé InChI |
MOJQIGXUUQXYAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N[As]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


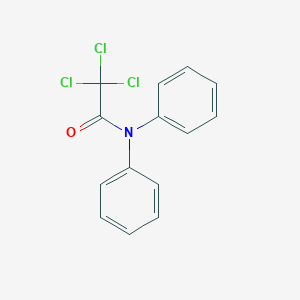
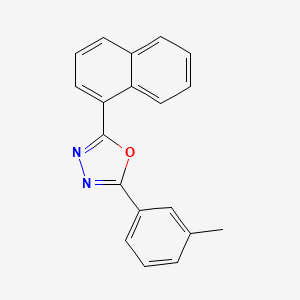
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
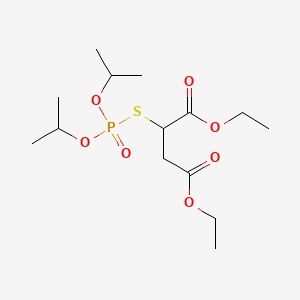
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
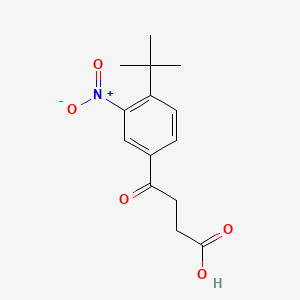
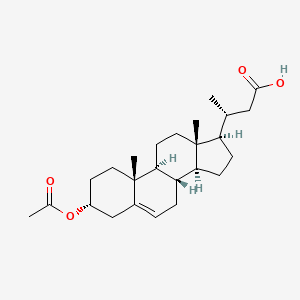
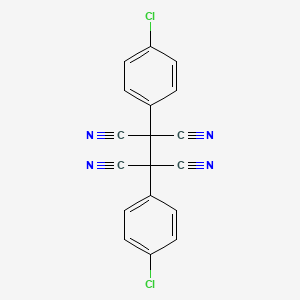

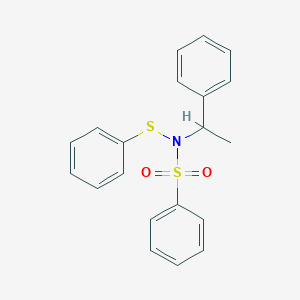
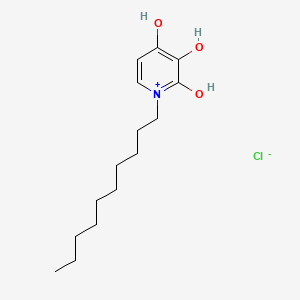
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

